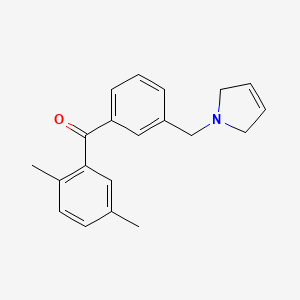

(3-((2,5-Dihidro-1H-pirrol-1-il)metil)fenil)(2,5-dimetilfenil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone" is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related pyrrole derivatives is well-documented in the provided literature. For instance, paper describes the synthesis of a bioisostere of an aldose reductase inhibitor, which involves a pyrrole moiety. Similarly, paper outlines a one-pot synthetic procedure for a pyrrole derivative, which could potentially be adapted for the synthesis of the compound . These methods often involve the use of mild bases or catalysts and aim to improve the yield and reduce the environmental impact of the synthesis process.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is a key factor in determining their chemical reactivity and biological activity. Paper discusses the use of computational methods to analyze the structural parameters of a pyrrole derivative, which could be applied to the compound to predict its geometry and electronic properties. The use of spectroscopic techniques like UV-Vis and IR, as well as computational tools like DFT, can provide valuable insights into the molecular structure.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their unique structure. The literature suggests that these compounds can exhibit antimicrobial, antioxidant, and antifeedant properties , which could also be expected from the compound . The reactivity of the pyrrole moiety, especially in the presence of substituents, can lead to a wide range of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the solubility, melting point, and stability of the compound. The papers provided do not directly discuss the physical properties of the exact compound , but they do provide a framework for understanding how such properties might be analyzed and characterized.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

La estructura única de este compuesto permite su utilización en el descubrimiento de fármacos. Está relacionado con los derivados de la 2,3-dihidro-1H-pirrolo[3,4-b]quinolin-1-ona, que han mostrado potencial como agentes antileishmaniales . Estos derivados fueron sintetizados y evaluados por su eficacia contra la leishmaniasis visceral (VL). Uno de los compuestos exhibió actividad antileishmanial in vitro potencial .

Investigación antiviral

Los derivados del indol, de los cuales este compuesto forma parte, han mostrado actividad antiviral . Derivados específicos han mostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 .

Investigación antiinflamatoria

Los derivados del indol también han demostrado propiedades antiinflamatorias . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en el desarrollo de nuevos fármacos antiinflamatorios.

Investigación anticancerígena

Se ha explorado el potencial anticancerígeno de los derivados del indol . Esto podría significar que nuestro compuesto podría tener aplicaciones en la investigación y el tratamiento del cáncer.

Investigación antimicrobiana

Los derivados del indol han mostrado actividad antimicrobiana . Esto sugiere que nuestro compuesto podría utilizarse en el desarrollo de nuevos agentes antimicrobianos.

Propiedades

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-8-9-16(2)19(12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMNGEIXCUOANE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643486 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898790-19-7 |

Source

|

| Record name | Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)